Validating caffeine-specific calcium signaling is confounded by active structural isomers like theophylline. Isocaffeine (CAS 519-32-4) is the definitive inactive analog-N9 methylation abolishes RyR-mediated Ca²⁺ release, enabling unambiguous negative control.
• Fails to induce [Ca²⁺]i rise in cardiac myocytes-validated CICR/RyR negative control
• Quantifiably lower membrane permeability vs. caffeine/theophylline
• EP Impurity C reference standard for AMV & QC workflows
Full characterization; ships globally.
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
CAS No.519-32-4
Cat. No.B195696
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Isocaffeine
CAS
519-32-4
Synonyms
3,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6-dione; 1,3,9-Trimethylxanthine; 9-Methyltheophylline; NSC 28332; EP Impurity C for Caffeine
Isocaffeine (CAS 519-32-4), also known as 1,3,9-trimethylxanthine or 9-methyltheophylline, is a xanthine derivative and a structural isomer of caffeine (1,3,7-trimethylxanthine). It differs from caffeine solely by the position of a single methyl group on the purine ring [1]. This minor structural change yields profound differences in its biological activity and physicochemical properties compared to caffeine and other common methylxanthines like theophylline and theobromine [2]. Primarily utilized as a reference standard for pharmaceutical analysis (designated as Caffeine EP Impurity C) and as a specialized research tool, isocaffeine offers distinct advantages for experiments requiring an inactive or functionally divergent analog of caffeine .
WorkflowInactive caffeine analog for Ca2+ & ion channel negative control
SelectionCaffeine EP Impurity C reference standard for pharmaceutical analysis
Use ContextProbe for membrane permeability & structure-uptake kinetic studies
[1] Huang, X., Goswami, A., Zou, X., Hayes, S., Shah, V., Minko, T., ... & Asefa, T. (2014). Nanostructured TiO2 Catalyzed Oxidations of Caffeine and Isocaffeine and Their Cytotoxicity and Genotoxicity Towards Ovarian Cancer Cells. BioNanoScience, 4, 27-36. View Source
[2] Donoso, P., O'Neill, S. C., Dilly, K. W., Negretti, N., & Eisner, D. A. (1994). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. British journal of pharmacology, 111(2), 455-458. View Source
Why Substitution Fails for Isocaffeine
The generic substitution of isocaffeine with its close structural analogs—caffeine, theophylline, or theobromine—is not scientifically valid due to its unique and often opposite biological activity profile. While these methylxanthines share a common purine core, the position of the methyl group dictates their interaction with key biological targets [1]. As demonstrated in the evidence below, isocaffeine consistently fails to activate calcium-release channels and large-conductance cation channels that are robustly stimulated by caffeine and its other primary metabolites [2]. Furthermore, isocaffeine exhibits a distinctly lower membrane permeability, as reflected in its oil-water partition coefficient, which fundamentally alters its cellular uptake kinetics and intracellular concentration profile compared to caffeine and theophylline [3]. Therefore, using caffeine as a stand-in for isocaffeine in experimental systems would introduce spurious activity, undermining the interpretation of results and leading to erroneous conclusions about target engagement and downstream signaling pathways.
Calcium signaling divergence
Isocaffeine does not induce [Ca2+]i rise, unlike caffeine and theophylline; substitution may produce false negatives in calcium-release assays.
Cation channel activation
Isocaffeine fails to activate large-conductance channels robustly stimulated by caffeine and its metabolites, altering ion channel endpoint interpretation.
Cellular uptake kinetics
Markedly slower membrane permeation and lower oil-water partition coefficient relative to caffeine may shift intracellular concentration profiles.
[1] Huang, X., Goswami, A., Zou, X., Hayes, S., Shah, V., Minko, T., ... & Asefa, T. (2014). Nanostructured TiO2 Catalyzed Oxidations of Caffeine and Isocaffeine and Their Cytotoxicity and Genotoxicity Towards Ovarian Cancer Cells. BioNanoScience, 4, 27-36. View Source
[2] Zhang, Y. A., Tuft, R. A., Lifshitz, L. M., Fogarty, K. E., Singer, J. J., & Zou, H. (2007). Caffeine-activated large-conductance plasma membrane cation channels in cardiac myocytes: characteristics and significance. American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2448-H2461. View Source
[3] Donoso, P., O'Neill, S. C., Dilly, K. W., Negretti, N., & Eisner, D. A. (1994). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. British journal of pharmacology, 111(2), 455-458. View Source
Isocaffeine vs. Caffeine: Key Differentiators
Intracellular Calcium Signaling
In a direct functional comparison in rat ventricular myocytes, isocaffeine was completely inactive at inducing calcium release, in stark contrast to caffeine and theophylline. This functional null activity is a primary differentiator [1].
Intracellular Ca2+ SignalingHead-to-head
InactivevsActive (Caffeine)
Supports validation of caffeine-specific Ca2+ responses
Caffeine (10 mM) produced a transient rise of [Ca2+]i. Theophylline also produced a transient increase.
Quantified Difference
Qualitative difference: Caffeine and theophylline are active; isocaffeine is completely inactive.
Conditions
Rat isolated ventricular myocytes, fluorescence measurement with Indo-1.
Why This Matters
This stark functional divergence establishes isocaffeine as an essential negative control for experiments investigating caffeine's calcium-mediated effects, ensuring observed phenomena are specific to the 7-methylxanthine structure.
[1] Donoso, P., O'Neill, S. C., Dilly, K. W., Negretti, N., & Eisner, D. A. (1994). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. British journal of pharmacology, 111(2), 455-458. View Source
Cellular Uptake Kinetics and Permeability
The rate of cellular entry for isocaffeine was found to be substantially slower than for caffeine or theophylline, directly correlating with its lower lipophilicity as measured by oil-water partition coefficient [1].
Order of magnitude difference in relative rates (qualitative ranking provided).
Conditions
Rat isolated ventricular myocytes, fluorescence measurement with Indo-1 for concentration; oil-water partition coefficient measurement.
Why This Matters
For experiments requiring precise control over intracellular compound concentration or for studies on membrane transport, the distinct uptake kinetics of isocaffeine make it unsuitable as a direct substitute for caffeine or theophylline, and vice versa.
[1] Donoso, P., O'Neill, S. C., Dilly, K. W., Negretti, N., & Eisner, D. A. (1994). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. British journal of pharmacology, 111(2), 455-458. View Source
Cardiac Cation Channel Activation
Isocaffeine was uniquely inactive among tested methylxanthines in activating a large-conductance cation channel in cardiac myocytes, a channel that is robustly activated by caffeine and all its direct metabolic products [1].
Activation of large-conductance plasma membrane cation channels
Target Compound Data
Isocaffeine: Did not activate the channel.
Comparator Or Baseline
Caffeine, theophylline, theobromine, and paraxanthine: All activated the channel.
Quantified Difference
Qualitative difference: Isocaffeine is inactive; all other tested methylxanthines are active.
Conditions
Cardiac myocytes, patch-clamp electrophysiology.
Why This Matters
This selective inactivity further solidifies isocaffeine's role as a highly specific control compound. Its inability to activate this pathway, while its close structural relatives can, allows researchers to isolate the effects of other caffeine-mediated pathways with greater confidence.
[1] Zhang, Y. A., Tuft, R. A., Lifshitz, L. M., Fogarty, K. E., Singer, J. J., & Zou, H. (2007). Caffeine-activated large-conductance plasma membrane cation channels in cardiac myocytes: characteristics and significance. American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2448-H2461. View Source
Self-Association in Solution
Spectroscopic analysis (UV and NMR) revealed that while both compounds self-associate via a hydrophobic effect, the underlying mechanisms differ fundamentally. Caffeine's aggregation is mediated by water bridges, whereas isocaffeine's is driven by high polarisability [1].
Self-Association MechanismHead-to-head
Water bridgesvsHigh polarisability
Different aggregation mechanism impacts formulation behavior
Isocaffeine: Self-association driven by high polarisability.
Comparator Or Baseline
Caffeine: Self-association driven by water bridges.
Quantified Difference
Qualitative difference in the physicochemical mechanism of aggregation.
Conditions
UV and NMR spectroscopy in various solvents (deuterium oxide at 35°C, etc.).
Why This Matters
These distinct aggregation behaviors are critical for formulation science, crystallization studies, and analytical method development, where solute-solute interactions can significantly impact solubility, stability, and chromatographic behavior.
[1] D. Lichtenberg, F. Bergmann, Z. Neiman, M. Rahat, & A. Kalmus. (1986). Spectroscopic studies on caffeine and isocaffeine. Tetrahedron, 42(21), 5991-6002. View Source
Isocaffeine Application Scenarios
Negative Control for Calcium and Ion Channels
Procure isocaffeine for use as an essential, inactive analog of caffeine in experiments studying calcium-induced calcium release (CICR) via ryanodine receptors (RyRs) or the activation of specific plasma membrane cation channels. Its demonstrated inability to induce a [Ca2+]i rise or activate large-conductance channels in cardiac myocytes, while its close structural relatives are active [1], makes it the definitive compound for validating that observed effects are specific to caffeine's 7-methylxanthine structure rather than a general xanthine core effect.
Caffeine EP Impurity C Reference Standard
Utilize isocaffeine as a high-purity reference standard for the identification, quantification, and control of Caffeine EP Impurity C in active pharmaceutical ingredients (APIs) and finished drug products containing caffeine. Its defined analytical properties and regulatory compliance are essential for method development, method validation (AMV), and routine quality control (QC) testing, ensuring batch-to-batch consistency and adherence to pharmacopeial monographs (USP/EP) .
Cellular Uptake and Membrane Permeability Studies
Select isocaffeine for investigations into the structure-permeability relationship of methylxanthines across biological membranes. Its quantifiably slower cellular entry rate and lower oil-water partition coefficient, relative to caffeine and theophylline [2], provide a distinct data point for validating computational models of membrane transport and for understanding how minor structural modifications (N7 vs. N9 methylation) can profoundly alter a molecule's pharmacokinetic properties.
Environmental and Metabolomics Analytical Probe
Source isocaffeine for use as an analytical standard in liquid chromatography-mass spectrometry (LC-MS) methods for detecting and quantifying caffeine and its related compounds (e.g., 7-methylxanthine, theobromine) in complex matrices such as surface water or biological fluids [3]. Its distinct mass spectrum and retention time allow for unambiguous identification, making it a valuable compound for environmental fate studies and comprehensive metabolomic profiling of purine alkaloids.
[1] Donoso, P., O'Neill, S. C., Dilly, K. W., Negretti, N., & Eisner, D. A. (1994). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. British journal of pharmacology, 111(2), 455-458. View Source
[2] Donoso, P., O'Neill, S. C., Dilly, K. W., Negretti, N., & Eisner, D. A. (1994). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. British journal of pharmacology, 111(2), 455-458. View Source
[3] Jewell, K. S., Ehlig, B., & Wick, A. (2023). MassBank Record: MSBNK-BAFG-CSL23111011639. Federal Institute of Hydrology, Koblenz, Germany. View Source
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